molecular formula C27H24N4O4S B11214092 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11214092
M. Wt: 500.6 g/mol
InChI Key: IHCCCMNEDYKTIF-UHFFFAOYSA-N
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Description

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylpiperazine moiety, and a dioxolo ring system. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H24N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,14-15H,10-13,16-17H2,(H,28,36)

InChI Key

IHCCCMNEDYKTIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

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